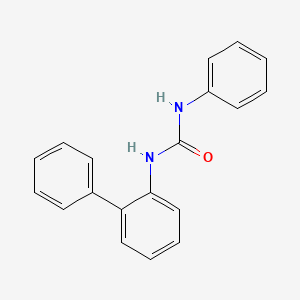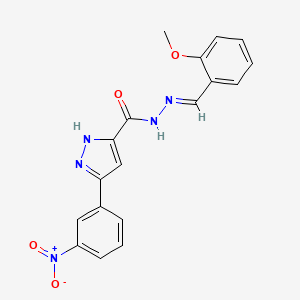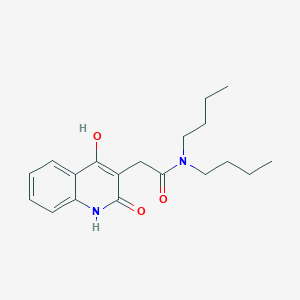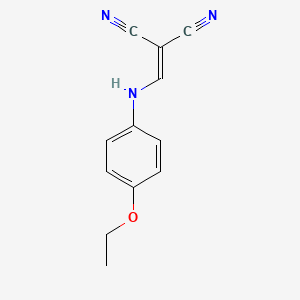
1-Phenyl-3-(2-phenylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-phenylphenyl)urea is an organic compound with the molecular formula C19H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-phenylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with 2-phenylphenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
C6H5NH2+C6H5C6H4NCO→C6H5NHCONHC6H5C6H4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-Phenyl-3-(2-phenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or otherwise substituted phenyl urea derivatives.
科学的研究の応用
1-Phenyl-3-(2-phenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-Phenyl-3-(2-phenylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(4-phenylphenyl)urea: Similar structure but with the phenyl group in a different position.
1-Phenyl-3-(2-chlorophenyl)urea: Contains a chlorine substituent, which can alter its reactivity and biological activity.
1-Phenyl-3-(2-methylphenyl)urea: Contains a methyl group, affecting its physical and chemical properties.
Uniqueness
1-Phenyl-3-(2-phenylphenyl)urea is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
13114-83-5 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC名 |
1-phenyl-3-(2-phenylphenyl)urea |
InChI |
InChI=1S/C19H16N2O/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21,22) |
InChIキー |
IACBBFNHQOQMEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993891.png)







![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)
